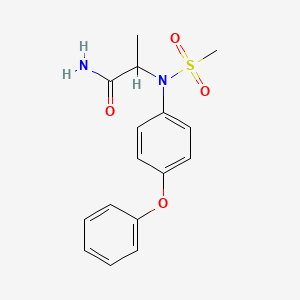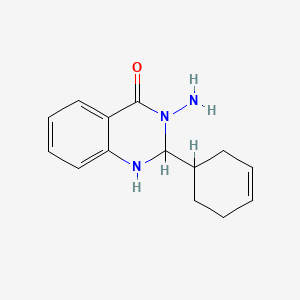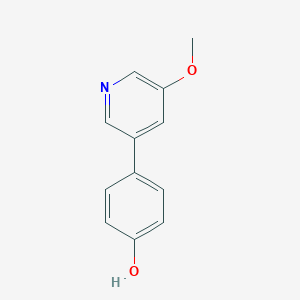
2-(N-methylsulfonyl-4-phenoxyanilino)propanamide
Overview
Description
2-(N-methylsulfonyl-4-phenoxyanilino)propanamide is an organic compound characterized by its complex structure, which includes multiple aromatic rings, a sulfonamide group, and an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-methylsulfonyl-4-phenoxyanilino)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
-
Formation of the Phenoxy Aniline Intermediate: : This step involves the reaction of 4-phenoxyaniline with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
-
Coupling with Propanamide: : The intermediate is then coupled with propanamide under acidic or basic conditions to form the final product. This step may involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the amide bond formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(N-methylsulfonyl-4-phenoxyanilino)propanamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives under strong oxidizing conditions.
Reduction: The aromatic rings and amide group can be reduced under specific conditions to form corresponding amines and alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amines and alcohols.
Scientific Research Applications
2-(N-methylsulfonyl-4-phenoxyanilino)propanamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anti-inflammatory and antimicrobial agent. Its structure allows for interactions with various biological targets, making it a candidate for drug development.
Materials Science: The compound’s unique structure and functional groups make it useful in the development of advanced materials, such as polymers and coatings.
Biological Research: It is used in studies involving enzyme inhibition and protein binding, providing insights into biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-(N-methylsulfonyl-4-phenoxyanilino)propanamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, inhibiting their activity. The aromatic rings and amide group can facilitate binding to proteins, affecting their function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-methylsulfonylphenyl)indole derivatives: These compounds share the sulfonamide group and aromatic rings, making them structurally similar.
N-(2-chlorophenyl)-2-(N-methylsulfonyl-4-phenoxyanilino)propanamide: This compound has a similar core structure but with a chlorine substituent, affecting its reactivity and applications.
Uniqueness
2-(N-methylsulfonyl-4-phenoxyanilino)propanamide is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
2-(N-methylsulfonyl-4-phenoxyanilino)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-12(16(17)19)18(23(2,20)21)13-8-10-15(11-9-13)22-14-6-4-3-5-7-14/h3-12H,1-2H3,(H2,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBWHUKBFAKJJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)N(C1=CC=C(C=C1)OC2=CC=CC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4025172.png)
![N-[(5-chloro-8-hydroxy-7-quinolinyl)(2,4-dichlorophenyl)methyl]butanamide](/img/structure/B4025184.png)
![5-bromo-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4025190.png)

![3-[(3-Fluorophenyl)methylamino]-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B4025216.png)
![2-[(5-ACETAMIDO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-{8-OXATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),3,5,10,12-HEXAEN-5-YL}ACETAMIDE](/img/structure/B4025221.png)
![ethyl 2-chloro-5-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzoate](/img/structure/B4025237.png)
![2-(4-Chlorophenoxy)-1-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)ethanone](/img/structure/B4025240.png)

![2-(2,3-Dimethylphenoxy)-1-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)ethanone](/img/structure/B4025257.png)
![methyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B4025263.png)

![4-chloro-N-[(3-chlorophenyl)methyl]-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4025268.png)
![3-cyclopropyl-N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4025276.png)
